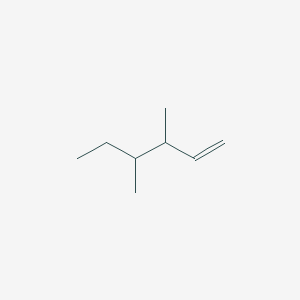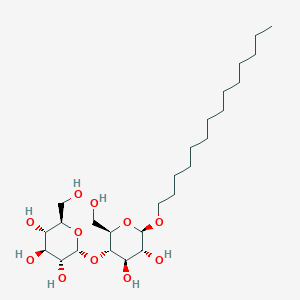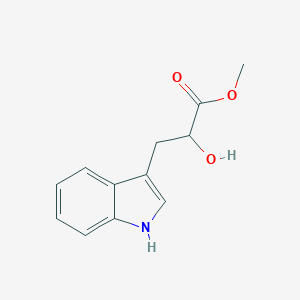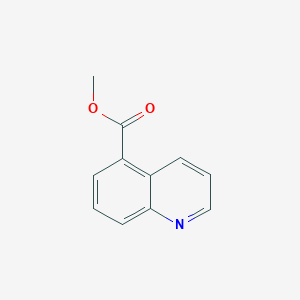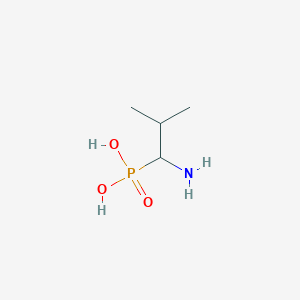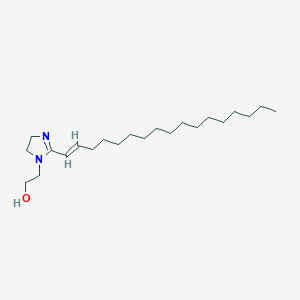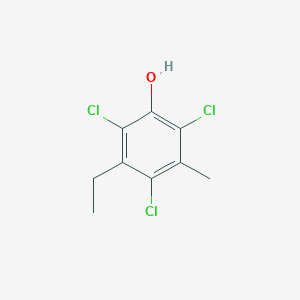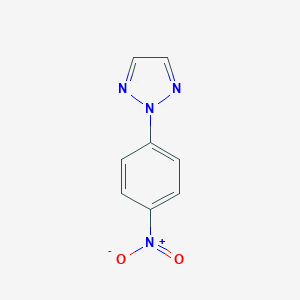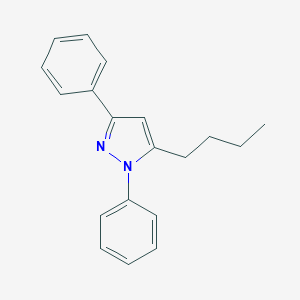![molecular formula C18H20N2 B097819 N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine CAS No. 15882-82-3](/img/structure/B97819.png)
N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine, also known as GBR 12909, is a chemical compound that belongs to the family of phenyltropanes. It was first synthesized in the 1980s and has since been extensively studied for its potential use in treating various psychiatric disorders.
Mecanismo De Acción
N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine 12909 selectively inhibits the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. By blocking DAT, N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine 12909 increases the availability of dopamine in the synaptic cleft, leading to an increase in dopamine signaling. This increase in dopamine signaling is believed to be responsible for the rewarding and reinforcing effects of drugs of abuse, as well as the development of addiction.
Efectos Bioquímicos Y Fisiológicos
N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine 12909 has been shown to increase dopamine levels in various regions of the brain, including the striatum, nucleus accumbens, and prefrontal cortex. This increase in dopamine signaling is believed to be responsible for the rewarding and reinforcing effects of drugs of abuse, as well as the development of addiction. N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine 12909 has also been shown to increase locomotor activity and induce stereotypy in animals, which are behavioral effects that are consistent with increased dopamine signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine 12909 has several advantages for use in lab experiments, including its high selectivity for DAT and its ability to increase dopamine levels in a dose-dependent manner. However, N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine 12909 also has several limitations, including its potential for abuse and its toxicity at high doses.
Direcciones Futuras
There are several future directions for research on N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine 12909, including the development of more selective DAT inhibitors, the investigation of the role of N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine 12909 in the treatment of psychiatric disorders, and the exploration of the potential use of N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine 12909 in combination with other drugs for the treatment of addiction. Additionally, more research is needed to fully understand the biochemical and physiological effects of N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine 12909 and its potential for toxicity at high doses.
Métodos De Síntesis
N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine 12909 can be synthesized through a multi-step process that involves the reaction of 2-carbomethoxy-3β-(4-fluorophenyl)tropane with N-methyl-2-(aminomethyl)benzene. The resulting compound is then demethylated using boron tribromide to produce N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine 12909.
Aplicaciones Científicas De Investigación
N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine 12909 has been extensively studied for its potential use in treating various psychiatric disorders, such as depression, anxiety, and addiction. It has been shown to selectively inhibit the reuptake of dopamine, a neurotransmitter that plays a key role in reward, motivation, and pleasure. This mechanism of action makes N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine 12909 a potential candidate for treating addiction to drugs of abuse, such as cocaine and amphetamines.
Propiedades
Número CAS |
15882-82-3 |
|---|---|
Nombre del producto |
N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine |
Fórmula molecular |
C18H20N2 |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine |
InChI |
InChI=1S/C18H20N2/c1-19(2)13-15-12-14-8-4-6-10-17(14)20(3)18-11-7-5-9-16(15)18/h4-12H,13H2,1-3H3 |
Clave InChI |
VIVBMTGSDSNNKX-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C=C(C3=CC=CC=C31)CN(C)C |
SMILES canónico |
CN1C2=CC=CC=C2C=C(C3=CC=CC=C31)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



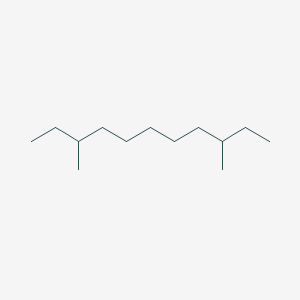
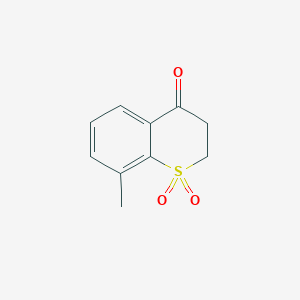
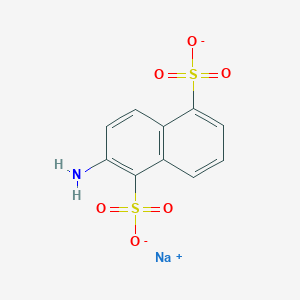
![Ethyl 6-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B97744.png)
